molecular formula C17H15F3N6O4 B2547816 N,N-dimethyl-3-oxo-2-(7-oxo-3-(4-(trifluoromethoxy)phenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-6(7H)-yl)butanamide CAS No. 893931-60-7

N,N-dimethyl-3-oxo-2-(7-oxo-3-(4-(trifluoromethoxy)phenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-6(7H)-yl)butanamide

Cat. No.: B2547816
CAS No.: 893931-60-7
M. Wt: 424.34
InChI Key: ZAMDRXWZIMMLBH-UHFFFAOYSA-N
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Description

N,N-dimethyl-3-oxo-2-(7-oxo-3-(4-(trifluoromethoxy)phenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-6(7H)-yl)butanamide is a useful research compound. Its molecular formula is C17H15F3N6O4 and its molecular weight is 424.34. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Chemical Properties

The synthesis of related triazolopyrimidines and pyrimidinones often involves intricate chemical reactions that yield compounds with significant biological activities. For instance, the synthesis of novel pyrazolo[1,5-a]pyrimidine and 1,2,4-triazolo[1,5-a]pyrimidine derivatives has been demonstrated, showcasing methods for creating compounds with varied biological activities (H. Abdel‐Aziz et al., 2008; Tianrui Ren et al., 2000). These methods could potentially be adapted for synthesizing N,N-dimethyl-3-oxo-2-(7-oxo-3-(4-(trifluoromethoxy)phenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-6(7H)-yl)butanamide.

Biological and Medicinal Applications

Compounds structurally similar to this compound have shown a range of biological activities. For example, triazolopyrimidines have been identified as microtubule-active compounds with in vivo antitumor activity, indicating potential use in cancer treatment (C. Beyer et al., 2008). Additionally, other derivatives have demonstrated potent antiproliferative activity against human tumor cell lines, suggesting their utility in developing new anticancer agents (A. Lauria et al., 2013).

Properties

IUPAC Name

N,N-dimethyl-3-oxo-2-[7-oxo-3-[4-(trifluoromethoxy)phenyl]triazolo[4,5-d]pyrimidin-6-yl]butanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H15F3N6O4/c1-9(27)13(16(29)24(2)3)25-8-21-14-12(15(25)28)22-23-26(14)10-4-6-11(7-5-10)30-17(18,19)20/h4-8,13H,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZAMDRXWZIMMLBH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C(C(=O)N(C)C)N1C=NC2=C(C1=O)N=NN2C3=CC=C(C=C3)OC(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H15F3N6O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

424.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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